![molecular formula C25H22O3 B4890820 3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one](/img/structure/B4890820.png)
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, commonly known as BM-13177, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of BM-13177 is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. For instance, BM-13177 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. BM-13177 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
BM-13177 has been reported to exhibit various biochemical and physiological effects. Studies have shown that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BM-13177 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BM-13177 has been reported to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BM-13177 in lab experiments is its potential pharmacological properties. BM-13177 has been reported to exhibit various biological activities, making it a promising compound for drug development. However, one of the limitations of using BM-13177 is its low solubility in water, which may affect its bioavailability and limit its application in certain assays.
Zukünftige Richtungen
There are several future directions for the study of BM-13177. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have suggested that BM-13177 may exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another potential direction is to investigate its potential application in the treatment of cancer. Studies have shown that BM-13177 may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further studies are needed to explore the full potential of BM-13177 in these areas.
Synthesemethoden
BM-13177 can be synthesized through a series of chemical reactions. The first step involves the condensation of 4-biphenylcarboxaldehyde with ethyl acetoacetate in the presence of a base to form 3-(4-biphenylyl)-6-ethyl-2-methyl-4H-chromen-4-one. The second step involves the methylation of the hydroxyl group at position 7 using dimethyl sulfate to obtain 3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (BM-13177).
Wissenschaftliche Forschungsanwendungen
BM-13177 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. BM-13177 has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-4-17-14-21-23(15-22(17)27-3)28-16(2)24(25(21)26)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGAVRPKHEIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.